Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-
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Overview
Description
Chemical Reactions Analysis
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- can be compared with other similar compounds, such as:
Urea derivatives: These compounds share the urea functional group and may have similar biological activities.
Imides: Compounds with imide groups may have comparable chemical reactivity and applications.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may be used in similar research contexts.
Properties
CAS No. |
10082-57-2 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O4/c1-2(10)7-3-4(11)8-6(13)9-5(3)12/h3H,1H3,(H,7,10)(H2,8,9,11,12,13) |
InChI Key |
SSLSOYGVRPQMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
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